LGD-6972

説明

特性

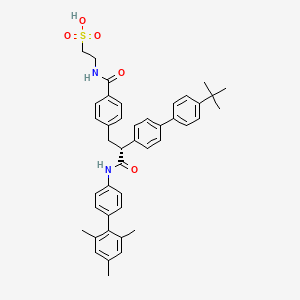

IUPAC Name |

2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H46N2O5S/c1-28-25-29(2)40(30(3)26-28)35-17-21-38(22-18-35)45-42(47)39(27-31-7-9-36(10-8-31)41(46)44-23-24-51(48,49)50)34-13-11-32(12-14-34)33-15-19-37(20-16-33)43(4,5)6/h7-22,25-26,39H,23-24,27H2,1-6H3,(H,44,46)(H,45,47)(H,48,49,50)/t39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJMCBYPVCGZFB-LDLOPFEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H46N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207989-09-0 |

Source

|

| Record name | LGD-6972 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207989090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LGD-6972 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LGD-6972 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IJ842I0Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LGD-6972: A Deep Dive into its Mechanism of Action as a Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-6972 (also known as RVT-1502) is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR).[1][2] Inappropriately elevated glucagon levels are a key contributor to hyperglycemia in type 2 diabetes mellitus (T2DM) by stimulating excessive hepatic glucose production.[3][4] LGD-6972 competitively binds to the GCGR, effectively blocking glucagon-mediated signaling and thereby reducing plasma glucose levels.[1][5] Clinical studies have demonstrated its efficacy in improving glycemic control in patients with T2DM.[3][6] This technical guide provides a comprehensive overview of the mechanism of action of LGD-6972, detailing its interaction with the GCGR, the downstream signaling consequences, and a summary of its pharmacological effects observed in clinical trials. Furthermore, this guide outlines detailed experimental protocols for key in vitro and in vivo assays relevant to the characterization of glucagon receptor antagonists.

Core Mechanism of Action: Competitive Antagonism of the Glucagon Receptor

LGD-6972 exerts its therapeutic effect by directly competing with endogenous glucagon for binding to the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR) primarily expressed in the liver.[5][7] By occupying the receptor's binding site, LGD-6972 prevents the conformational changes necessary for receptor activation and subsequent intracellular signaling.

Molecular Interaction and Biased Signaling

LGD-6972 is structurally distinct from other small molecule glucagon receptor antagonists, featuring a sulfonic acid tail instead of a carboxylic acid tail.[4][8] This structural difference is believed to contribute to a "biased signaling" profile. While LGD-6972 is a full antagonist of glucagon-stimulated cAMP accumulation, it demonstrates reduced antagonism of β-arrestin recruitment and receptor internalization compared to other glucagon receptor antagonists.[8] This biased antagonism may contribute to its favorable safety profile observed in clinical trials.[8]

Signaling Pathways

The binding of glucagon to its receptor typically initiates a signaling cascade that results in increased blood glucose. LGD-6972 blocks this cascade at its inception.

Quantitative Data from Clinical Trials

Clinical studies have provided quantitative evidence of LGD-6972's efficacy in patients with T2DM.

Table 1: Phase 2 Clinical Trial Efficacy Data (12 Weeks)[3][6]

| Parameter | Placebo | 5 mg LGD-6972 | 10 mg LGD-6972 | 15 mg LGD-6972 |

| Change in HbA1c (%) | -0.15 | -0.90 | -0.92 | -1.20 |

| Change in Fasting Plasma Glucose (mg/dL) | - | -30.1 | - | -39.3 |

Table 2: Pharmacodynamic Effects in T2DM Subjects (14 Days)[9]

| Parameter | Effect |

| Maximum decrease in fasting plasma glucose | 56.8 mg/dL |

| Fasting plasma glucagon | Dose-dependent increase |

| Post-oral glucose load glucagon | Decreased |

| Post-oral glucose load insulin | Increased |

Experimental Protocols

The following are representative protocols for key experiments used to characterize glucagon receptor antagonists like LGD-6972.

In Vitro Assays

This assay quantifies the ability of an antagonist to inhibit glucagon-stimulated cAMP production in cells expressing the GCGR.

-

Cell Line: HEK293 or CHO cells stably expressing the human glucagon receptor.

-

Protocol:

-

Seed cells in a 96-well plate and culture overnight.

-

Wash cells with a suitable buffer (e.g., PBS).

-

Pre-incubate cells with varying concentrations of LGD-6972 or vehicle for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of glucagon (e.g., EC80) for 15-30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data are typically normalized to the response of glucagon alone and plotted as a concentration-response curve to determine the IC50 of the antagonist.

-

This assay measures the antagonist's effect on glucagon-induced recruitment of β-arrestin to the GCGR.

-

Assay Principle: Commonly utilizes enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).

-

Representative Protocol (EFC-based):

-

Use a cell line co-expressing the GCGR fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.

-

Plate cells in a 96- or 384-well plate.

-

Add serial dilutions of LGD-6972 or vehicle control.

-

Add a fixed concentration of glucagon to all wells except the negative control.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Add the enzyme substrate and measure the luminescent or fluorescent signal.

-

Calculate the percent inhibition of the glucagon-induced signal to determine the antagonist's potency.

-

In Vivo Studies

This test evaluates the effect of the antagonist on glucose disposal after an oral glucose challenge.

-

Animal Model: db/db mice or high-fat diet-induced obese mice.

-

Protocol:

-

Acclimatize animals and fast them overnight (approximately 16 hours).

-

Administer LGD-6972 or vehicle orally (p.o.) at a specified time before the glucose challenge.

-

Measure baseline blood glucose from the tail vein (t=0).

-

Administer a glucose solution orally (e.g., 2 g/kg).

-

Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.

-

Safety and Tolerability

In clinical trials, LGD-6972 was generally well-tolerated.[3][9] Unlike some other glucagon receptor antagonists, it was not associated with dose-dependent or clinically meaningful changes in lipids, blood pressure, or body weight.[3][6] Mild, reversible increases in aminotransferase levels (ALT and AST) were observed, but these were not dose-related or associated with other signs of liver dysfunction.[3] Importantly, no severe hypoglycemia was reported.[3][9]

Conclusion

LGD-6972 is a potent and selective glucagon receptor antagonist with a distinct biased signaling profile. By competitively inhibiting the action of glucagon at its receptor in the liver, LGD-6972 effectively reduces hepatic glucose production, leading to significant improvements in glycemic control in individuals with type 2 diabetes. Its efficacy, coupled with a favorable safety profile in clinical studies, underscores the therapeutic potential of this mechanism of action for the management of T2DM. Further long-term studies are warranted to fully establish its position in the therapeutic landscape.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Efficacy and Safety of the Glucagon Receptor Antagonist RVT-1502 in Type 2 Diabetes Uncontrolled on Metformin Monotherapy: A 12-Week Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. diabetesjournals.org [diabetesjournals.org]

The Discovery and Synthesis of LGD-6972: A Novel Glucagon Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LGD-6972 (also known as RVT-1502) is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR). Developed by Ligand Pharmaceuticals, it represents a promising therapeutic approach for the management of type 2 diabetes mellitus (T2DM) by targeting the hyperactivity of the glucagon signaling pathway, a key contributor to hyperglycemia. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical/clinical evaluation of LGD-6972, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and chemical processes.

Introduction: The Rationale for Glucagon Receptor Antagonism

In individuals with T2DM, elevated glucagon levels contribute significantly to hyperglycemia by stimulating excessive hepatic glucose production.[1] Glucagon, a peptide hormone secreted by pancreatic α-cells, binds to its receptor (GCGR) on hepatocytes, initiating a signaling cascade that promotes glycogenolysis and gluconeogenesis. By antagonizing this receptor, LGD-6972 effectively blunts the effects of excess glucagon, leading to a reduction in hepatic glucose output and a consequent lowering of blood glucose levels.[2] This non-insulin-dependent mechanism of action makes GCGR antagonists an attractive therapeutic option, both as a monotherapy and in combination with other anti-diabetic agents.

Discovery and In Vitro Characterization

LGD-6972 was identified as a highly potent and selective antagonist of the human glucagon receptor. Its discovery was part of a broader effort to develop small molecule inhibitors of this G-protein coupled receptor.

Quantitative In Vitro Activity

The in vitro potency of LGD-6972 was determined through a series of binding and functional assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay System | Reference |

| Glucagon Receptor Binding (IC50) | 6.6 nM | CHO cells expressing hGCGR | [3] |

| cAMP Inhibition (IC50) | 15.7 nM | CHO cells expressing hGCGR | [3] |

| Selectivity vs. GIPR (IC50) | 1020 nM | - | [3] |

| Selectivity vs. GLP-1R (IC50) | >10000 nM | - | [3] |

Experimental Protocols: In Vitro Assays

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the glucagon receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR) are cultured to ~80% confluency.

-

Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, membrane preparations are incubated with a fixed concentration of radiolabeled glucagon (e.g., 125I-glucagon) and varying concentrations of the test compound (LGD-6972).

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

This assay measures the ability of a compound to inhibit glucagon-stimulated cyclic adenosine monophosphate (cAMP) production.

-

Cell Plating: CHO-hGCGR cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of the antagonist (LGD-6972). The cells are pre-incubated for a short period (e.g., 15-30 minutes).

-

Glucagon Stimulation: A fixed concentration of glucagon (typically at its EC80) is added to the wells to stimulate cAMP production.

-

Lysis and Detection: After a defined stimulation period (e.g., 30 minutes), the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the glucagon-stimulated cAMP production (IC50) is determined.

Synthesis of LGD-6972

LGD-6972 belongs to the class of pyrazole-based glucagon receptor antagonists. While the specific, proprietary synthesis route has not been publicly disclosed in full detail, a representative synthetic scheme can be constructed based on the known chemical structure and published methodologies for similar compounds.[3][4]

Representative Synthetic Scheme

The synthesis of LGD-6972 likely involves a multi-step process culminating in the formation of the core pyrazole structure and subsequent functionalization. A plausible, though not definitively confirmed, synthetic approach is outlined below.

Caption: A generalized synthetic workflow for pyrazole-based compounds.

Experimental Protocol: General Synthetic Steps (Representative)

The following represents a generalized protocol for the key steps in the synthesis of a pyrazole-based GCGR antagonist.

-

Pyrazole Ring Formation: A substituted hydrazine is reacted with a 1,3-diketone in a suitable solvent (e.g., ethanol, acetic acid) under heating to form the pyrazole core via a cyclocondensation reaction.

-

N-Alkylation: The pyrazole nitrogen is alkylated with a suitable electrophile, often a halide-containing intermediate, in the presence of a base (e.g., potassium carbonate, cesium carbonate) in a polar aprotic solvent (e.g., DMF, acetonitrile).

-

Amide Coupling: The carboxylic acid moiety is activated (e.g., using HATU, HOBt) and then coupled with the desired amine in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent.

-

Purification: The final product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.

Preclinical In Vivo Evaluation

The efficacy of LGD-6972 was evaluated in various animal models of diabetes.

Quantitative In Vivo Data

| Parameter | Value | Animal Model | Reference |

| Reduction in Fasting Plasma Glucose | Significant | Streptozotocin-induced diabetic mice | [2] |

| Inhibition of Glucagon-Induced Hyperglycemia | Significant | Rats and monkeys | [2] |

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Mouse Model (Representative)

This model is commonly used to induce a state of insulin deficiency and hyperglycemia, mimicking aspects of type 1 diabetes.

-

Animal Acclimatization: Male C57BL/6 mice are acclimatized for at least one week before the study.

-

Induction of Diabetes: A freshly prepared solution of streptozotocin (STZ) in citrate buffer (pH 4.5) is administered to the mice via intraperitoneal injection. A multiple low-dose regimen (e.g., 50 mg/kg for 5 consecutive days) is often used to induce a more gradual and consistent diabetic state.[5][6]

-

Monitoring of Blood Glucose: Blood glucose levels are monitored regularly from the tail vein. Mice with fasting blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.[7]

-

Drug Administration: LGD-6972 or vehicle is administered orally to the diabetic mice.

-

Efficacy Assessment: Blood glucose levels are measured at various time points after drug administration to assess the glucose-lowering effect. Other parameters such as food and water intake, and body weight may also be monitored.

Clinical Evaluation

LGD-6972 has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with T2DM.

Quantitative Clinical Data

| Parameter | Value | Study Population | Reference |

| Maximal Decrease in Fasting Plasma Glucose (Day 14) | 56.8 mg/dL (3.15 mmol/L) | T2DM Subjects | [2][8] |

| Pharmacokinetics | Linear, consistent with once-daily dosing | Healthy and T2DM Subjects | [2][8] |

Clinical Trial Design (Simplified Workflow)

Caption: A simplified representation of the clinical trial progression for LGD-6972.

Mechanism of Action: Signaling Pathway

LGD-6972 exerts its therapeutic effect by competitively inhibiting the binding of glucagon to the GCGR, thereby blocking the downstream signaling cascade that leads to increased hepatic glucose production.

Caption: The glucagon receptor signaling pathway and the inhibitory action of LGD-6972.

Conclusion

LGD-6972 is a well-characterized glucagon receptor antagonist with a promising profile for the treatment of type 2 diabetes. Its potent and selective inhibition of the glucagon receptor leads to a significant reduction in hepatic glucose production and a clinically meaningful decrease in plasma glucose levels. The data from in vitro, preclinical, and clinical studies support its continued development as a novel therapeutic agent for T2DM. This technical guide provides a foundational understanding of the key scientific and technical aspects of LGD-6972 for researchers and professionals in the field of drug discovery and development.

References

- 1. Targeting hepatic glucose output in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Discovery of novel, potent, selective, and orally active human glucagon receptor antagonists containing a pyrazole core: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. diacomp.org [diacomp.org]

- 6. researchgate.net [researchgate.net]

- 7. ndineuroscience.com [ndineuroscience.com]

- 8. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD-6972 in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

LGD-6972: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-6972, also known as RVT-1502, is a novel, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR).[1][2] It represents a promising therapeutic agent for the management of type 2 diabetes mellitus (T2DM) by targeting the hyperactivity of the glucagon signaling pathway, a key contributor to hyperglycemia in diabetic patients.[3][4][5] Preclinical and clinical studies have demonstrated that LGD-6972 is a potent and selective inhibitor of the glucagon receptor, leading to significant reductions in hepatic glucose production and consequently, improved glycemic control.[1][3][5][6][7] This technical guide provides an in-depth overview of the pharmacological profile of LGD-6972, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy and safety data.

Introduction: The Role of Glucagon in Type 2 Diabetes

In individuals with type 2 diabetes, there is an inappropriate elevation of glucagon levels, which stimulates the liver to overproduce glucose, thereby contributing to the hyperglycemic state.[4][5] The hormone glucagon exerts its effect by binding to the glucagon receptor (GCGR), a G-protein coupled receptor primarily expressed in the liver.[8] This interaction triggers a signaling cascade that results in increased glycogenolysis and gluconeogenesis. By antagonizing the GCGR, LGD-6972 effectively blocks the actions of glucagon, leading to a decrease in hepatic glucose output and a subsequent lowering of blood glucose levels.[3] This non-insulin-dependent mechanism of action makes GCGR antagonists like LGD-6972 an attractive therapeutic strategy for T2DM.[9]

Mechanism of Action

LGD-6972 functions as a competitive antagonist of the human glucagon receptor (hGCGR).[3][6][7] By binding to the receptor, it prevents the endogenous ligand, glucagon, from activating it. This blockade of GCGR signaling inhibits the downstream production of cyclic AMP (cAMP) and subsequent glucose production in hepatocytes.[3][6][7]

In Vitro Pharmacology

LGD-6972 has demonstrated high potency and selectivity for the human glucagon receptor in various in vitro assays.

Binding Affinity and Functional Potency

| Parameter | Value | Cell/System |

| IC50 (cAMP production) | ~0.5 nM | Human Hepatocytes |

| IC50 (hGCGR binding) | ~1 nM | Recombinant hGCGR |

Table 1: In Vitro Potency of LGD-6972.[3]

Selectivity

LGD-6972 exhibits high selectivity for the glucagon receptor over other related G-protein coupled receptors.

| Receptor | cAMP IC50 (nM) |

| hGCGR | 0.5 |

| hGLP-1R | >10,000 |

| hGIPR | >10,000 |

Table 2: Selectivity Profile of LGD-6972.[3]

Experimental Protocols

Glucagon Displacement Assay (for Binding Affinity):

References

- 1. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of LGD-6972 in Patients with Type 2 Diabetes [investor.ligand.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. content.stockpr.com [content.stockpr.com]

- 4. Ligand Pharmaceuticals Incorporated - Enrollment Completed in Ligand’s Phase 2 Trial of LGD-6972 in Type 2 Diabetes [investor.ligand.com]

- 5. Enrollment Completed In Ligand’s Phase II Trial Of LGD-6972 In Type 2 Diabetes - BioSpace [biospace.com]

- 6. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Ligand reports positive results from Phase I studies of LGD-6972 to treat type 2 diabetes - Clinical Trials Arena [clinicaltrialsarena.com]

In Vitro Pharmacology of LGD-6972: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LGD-6972 (also known as RVT-1502) is a novel, orally bioavailable, small-molecule antagonist of the glucagon receptor (GCGR).[1][2] It is a highly potent and selective non-insulin-dependent therapeutic agent under investigation for the treatment of type 2 diabetes mellitus.[3][4] Inappropriately elevated glucagon levels contribute to hyperglycemia in diabetic patients by stimulating hepatic glucose production.[5][6] LGD-6972 competitively binds to the GCGR, effectively inhibiting glucagon-mediated signaling and subsequent glucose release.[1][2] This document provides a comprehensive overview of the in vitro pharmacological studies of LGD-6972, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action

LGD-6972 acts as a competitive antagonist at the human glucagon receptor (hGCGR).[1][2] In vitro studies have demonstrated its high affinity and selectivity for the GCGR, leading to the suppression of downstream signaling pathways, primarily the cyclic adenosine monophosphate (cAMP) pathway, which in turn reduces glucose production in hepatocytes.[1][7]

A key characteristic of LGD-6972 is its biased antagonism. While it acts as a full antagonist of glucagon-stimulated cAMP accumulation, it exhibits partial antagonism of β-arrestin recruitment and subsequent receptor internalization. This biased signaling profile distinguishes it from other classes of glucagon receptor antagonists and may contribute to its clinical safety and efficacy profile.

Quantitative In Vitro Data

The following tables summarize the available quantitative data from in vitro studies of LGD-6972.

| Parameter | Receptor | Value | Assay Type | Species |

| IC50 | hGCGR | ~1 nM | Radioligand Binding | Human |

| IC50 | hGCGR | 0.5 nM | cAMP Inhibition | Human |

| IC50 | hGLP-1R | >10,000 nM | cAMP Inhibition | Human |

| IC50 | hGIPR | 3,000 nM | cAMP Inhibition | Human |

Table 1: Binding Affinity and Functional Potency of LGD-6972. [3]

| Pathway | Antagonist Activity |

| cAMP Accumulation | Full Antagonist |

| β-Arrestin Recruitment | Partial Antagonist |

| Receptor Internalization | Partial Antagonist |

Table 2: Biased Antagonism Profile of LGD-6972.

Experimental Protocols

Detailed experimental protocols for the specific studies on LGD-6972 are not publicly available. The following are representative protocols for the key in vitro assays based on standard methodologies in the field.

Glucagon Receptor Radioligand Binding Assay (Representative Protocol)

This assay is performed to determine the binding affinity of a compound to the glucagon receptor.

-

Membrane Preparation: Membranes are prepared from a cell line stably overexpressing the human glucagon receptor (hGCGR).

-

Assay Buffer: A suitable buffer, such as 25 mM HEPES, pH 7.4, containing 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, is used.

-

Radioligand: A radiolabeled glucagon receptor ligand, such as [125I]-glucagon, is used at a concentration near its Kd.

-

Competition Assay: A fixed concentration of the radioligand is incubated with varying concentrations of the test compound (LGD-6972) and the hGCGR-expressing membranes.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay in Human Hepatocytes (Representative Protocol)

This assay measures the ability of a compound to inhibit glucagon-stimulated cAMP production.

-

Cell Culture: Primary human hepatocytes or a human hepatocyte cell line (e.g., HepG2) are cultured in appropriate media.

-

Assay Medium: Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (LGD-6972) for a defined period (e.g., 15-30 minutes).

-

Stimulation: Glucagon is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further period (e.g., 15-30 minutes).

-

Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: The concentration of the antagonist that causes a 50% reduction in the glucagon-stimulated cAMP response (IC50) is calculated using a four-parameter logistic equation.

β-Arrestin Recruitment Assay (Representative Protocol)

This assay assesses the ability of a compound to modulate the interaction between the glucagon receptor and β-arrestin.

-

Cell Line: A cell line co-expressing the human glucagon receptor fused to a donor molecule (e.g., a luciferase fragment) and β-arrestin fused to an acceptor molecule (e.g., another luciferase fragment or a fluorescent protein) is used.

-

Assay Principle: Upon glucagon binding, the receptor undergoes a conformational change, leading to the recruitment of β-arrestin. This brings the donor and acceptor molecules into proximity, generating a detectable signal (e.g., luminescence or FRET).

-

Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound (LGD-6972) before stimulation with a fixed concentration of glucagon (e.g., EC80).

-

Signal Detection: The signal is measured at a specific time point after glucagon addition using a plate reader.

-

Data Analysis: The inhibitory effect of the compound on glucagon-induced β-arrestin recruitment is quantified, and the IC50 or percentage of inhibition is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by LGD-6972 and a typical experimental workflow for its in vitro characterization.

Caption: Glucagon receptor signaling and the inhibitory action of LGD-6972.

Caption: A typical workflow for the in vitro characterization of LGD-6972.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.stockpr.com [content.stockpr.com]

- 4. Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Proglucagon-Derived Peptides as Therapeutics [frontiersin.org]

- 6. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

LGD-6972: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LGD-6972, also known as RVT-1502, is a potent and selective, orally bioavailable small-molecule antagonist of the glucagon receptor (GCGR). Developed for the treatment of type 2 diabetes mellitus (T2DM), its mechanism of action centers on inhibiting the physiological effects of glucagon, a key hormone that elevates blood glucose levels. Inappropriately elevated glucagon levels are a known contributor to hyperglycemia in diabetic patients. By blocking the glucagon receptor, LGD-6972 effectively reduces hepatic glucose production, leading to lower blood glucose concentrations. This document provides a comprehensive overview of the target identification and validation of LGD-6972, summarizing key preclinical and clinical data, and outlining the experimental approaches used to elucidate its pharmacological profile.

Target Identification: The Glucagon Receptor (GCGR)

The primary molecular target of LGD-6972 is the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR). The rationale for targeting GCGR in the context of T2DM is well-established:

-

Pathophysiological Role of Glucagon: In individuals with T2DM, glucagon secretion is often dysregulated, leading to excessive hepatic glucose production (gluconeogenesis and glycogenolysis), which contributes significantly to the hyperglycemic state.[1][2]

-

Validation of the Target: Preclinical studies using various methods to inhibit glucagon signaling, such as neutralizing antibodies, antisense oligonucleotides, and peptide antagonists, have consistently demonstrated a reduction in blood glucose levels and improved glucose tolerance in animal models of diabetes.[1][3] This body of evidence strongly supported the glucagon receptor as a viable therapeutic target for T2DM.

LGD-6972 was designed as a small molecule antagonist to competitively inhibit the binding of glucagon to its receptor, thereby mitigating its downstream effects.

Mechanism of Action: Antagonism of Glucagon Signaling

LGD-6972 acts as a competitive antagonist at the glucagon receptor.[3][4] Its binding to the GCGR prevents the conformational changes necessary for receptor activation and subsequent intracellular signaling. The established signaling pathway for glucagon and the point of intervention for LGD-6972 are illustrated below.

Target Validation: Preclinical and Clinical Evidence

The validation of LGD-6972 as a clinically viable GCGR antagonist involved extensive in vitro and in vivo studies, culminating in human clinical trials.

In Vitro Studies

In vitro assays were crucial for determining the potency and selectivity of LGD-6972.

Experimental Protocols:

-

Glucagon Receptor Binding Assay:

-

Objective: To determine the binding affinity of LGD-6972 to the human glucagon receptor (hGCGR).

-

Methodology: A competitive binding assay was performed using recombinant cells expressing hGCGR. The assay measures the displacement of a radiolabeled glucagon analog by increasing concentrations of LGD-6972. The concentration of LGD-6972 that inhibits 50% of the specific binding (IC50) is then determined.

-

-

cAMP Production Assay:

-

Objective: To assess the functional antagonism of LGD-6972 on glucagon-stimulated signaling.

-

Methodology: Primary human hepatocytes or cell lines expressing hGCGR were stimulated with a fixed concentration of glucagon in the presence of varying concentrations of LGD-6972. Intracellular cyclic adenosine monophosphate (cAMP) levels were then measured. The ability of LGD-6972 to inhibit glucagon-stimulated cAMP production confirms its antagonist activity.[3][4]

-

-

Glucose Production Assay:

-

Objective: To measure the effect of LGD-6972 on glucagon-induced glucose output from liver cells.

-

Methodology: Primary human hepatocytes were treated with glucagon and varying concentrations of LGD-6972. The amount of glucose released into the culture medium was quantified to determine the inhibitory effect of the compound on hepatic glucose production.[3][4]

-

Summary of In Vitro Data:

| Assay | Target | Result |

| Glucagon Displacement | Recombinant hGCGR | IC50 = 5.0 nM |

| cAMP Production | Human Hepatocytes (0.1 nM Glucagon) | EC50 = 0.5 nM |

Data sourced from a Ligand Pharmaceuticals presentation.

In Vivo Preclinical Studies

Animal models were essential for evaluating the efficacy and safety of LGD-6972 in a physiological setting.

Experimental Protocols:

-

Glucagon Challenge Studies:

-

Objective: To assess the ability of LGD-6972 to block the acute hyperglycemic effect of exogenous glucagon.

-

Methodology: Rodents (rats) and non-human primates (cynomolgus monkeys) were orally administered LGD-6972 or a vehicle control. Subsequently, the animals were challenged with an injection of glucagon, and blood glucose levels were monitored over time.[5]

-

-

Diabetic Animal Model Studies:

-

Objective: To evaluate the glucose-lowering efficacy of LGD-6972 in a chronic disease state.

-

Methodology: Diabetic mouse models were treated with LGD-6972. Key parameters such as fasting and non-fasting plasma glucose, HbA1c, ketone bodies, and free fatty acids were measured to assess the therapeutic potential.[5][6]

-

Summary of Preclinical Findings:

-

LGD-6972 demonstrated high potency in antagonizing the hGCGR.[4]

-

It effectively inhibited glucagon-induced hyperglycemia in both rats and monkeys.[5][6]

-

In diabetic mouse models, LGD-6972 significantly lowered both fasting and non-fasting glucose levels.[5][6]

Clinical Studies

Phase I and Phase II clinical trials were conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of LGD-6972 in healthy volunteers and patients with T2DM.

Phase I Study Design:

-

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of LGD-6972.

-

Methodology: A randomized, placebo-controlled study was conducted in healthy subjects and subjects with T2DM. In the single ascending dose (SAD) part, subjects received single doses ranging from 2 to 480 mg. In the multiple ascending dose (MAD) part, subjects received daily doses of 5, 10, or 15 mg for 14 days.[3][7]

Phase II Study Design:

-

Objective: To evaluate the efficacy and safety of LGD-6972 as an adjunct to metformin in patients with T2DM.

-

Methodology: A 12-week, randomized, double-blind, placebo-controlled trial was conducted.[8][9] Patients inadequately controlled on metformin were randomized to receive placebo or one of three daily doses of LGD-6972 (5 mg, 10 mg, or 15 mg).[8][9][10] The primary endpoint was the change from baseline in hemoglobin A1c (HbA1c).[8][9]

Summary of Phase II Clinical Trial Efficacy Data (12 Weeks):

| Treatment Group | N | Baseline HbA1c (Mean) | Change from Baseline in HbA1c (Mean) | Placebo-Adjusted Change in HbA1c |

| Placebo | 41 | 8.2% | -0.15% | - |

| LGD-6972 5 mg | 43 | 8.2% | -0.90% | -0.75% |

| LGD-6972 10 mg | 40 | 8.2% | -0.92% | -0.77% |

| LGD-6972 15 mg | 42 | 8.2% | -1.20% | -1.05% |

Data from Pettus et al., 2018. All LGD-6972 dose groups showed a statistically significant decrease from baseline in HbA1c (p<0.0001) compared to placebo.[10]

Summary of Phase II Clinical Trial Safety and Other Endpoints:

| Parameter | Finding |

| Safety | LGD-6972 was generally safe and well-tolerated.[6][10] |

| Hypoglycemia | Low incidence of mild hypoglycemia; no severe events reported.[10] |

| Lipids | No consistent, dose-related changes in lipids (total cholesterol, LDL, HDL, triglycerides).[6][10] |

| Blood Pressure & Body Weight | No consistent, dose-related changes compared to placebo.[6][10] |

| Liver Function | Mild, reversible increases in aminotransferase levels (ALT and AST) were observed, but were not dose-related or associated with other signs of liver injury.[10] |

| Fasting Plasma Glucose (FPG) | All doses significantly decreased FPG from baseline (-30.1 to -39.3 mg/dL).[10] |

| Glucagon | Dose-dependent increases in fasting plasma glucagon were observed, consistent with the mechanism of receptor blockade.[7][10] |

| GLP-1 | Treatment led to an increase in total and active GLP-1 levels.[10] |

Conclusion

The target of LGD-6972, the glucagon receptor, was identified based on the well-understood role of glucagon in the pathophysiology of type 2 diabetes. A comprehensive validation process, including in vitro characterization, in vivo preclinical models, and robust clinical trials, has confirmed that LGD-6972 is a potent and selective antagonist of the glucagon receptor. The compound has demonstrated significant efficacy in lowering blood glucose and HbA1c levels in patients with T2DM, with a favorable safety profile. These findings validate the glucagon receptor as a therapeutic target and establish LGD-6972 as a promising agent for the management of type 2 diabetes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD-6972 in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. content.stockpr.com [content.stockpr.com]

- 5. Ligand Pharmaceuticals Inc. Initiates Phase 1 Trial With Glucagon Receptor Antagonist For Type 2 Diabetes - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. LGD-6972 | Glucagon Receptor | TargetMol [targetmol.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Efficacy and Safety of the Glucagon Receptor Antagonist RVT-1502 in Type 2 Diabetes Uncontrolled on Metformin Monotherapy: A 12-Week Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical evaluation of MRG002, a novel HER2-targeting antibody-drug conjugate with potent antitumor activity against HER2-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

LGD-6972: A Technical Overview of its Binding Affinity and Selectivity as a Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LGD-6972, also known as RVT-1502, is a potent and selective, orally bioavailable small molecule antagonist of the human glucagon receptor (GCGR).[1][2] Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production. In individuals with type 2 diabetes mellitus (T2DM), elevated glucagon levels contribute to hyperglycemia. By competitively inhibiting the binding of glucagon to its receptor, LGD-6972 effectively suppresses glucagon-mediated signal transduction, leading to a reduction in hepatic glucose output and improved glycemic control. This document provides a detailed technical guide on the binding affinity, selectivity, and mechanism of action of LGD-6972, intended for researchers and professionals in the field of drug development.

Binding Affinity and Selectivity

LGD-6972 demonstrates high-affinity binding to the human glucagon receptor (hGCGR) and exhibits significant selectivity over other related class B G-protein coupled receptors (GPCRs), namely the glucagon-like peptide-1 receptor (GLP-1R) and the gastric inhibitory polypeptide receptor (GIPR).

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and selectivity of LGD-6972 for the human glucagon receptor.

| Compound | Target | Parameter | Value (nM) | Reference |

| LGD-6972 | hGCGR | IC50 | ~0.5 - 1 | [1] |

Table 1: Binding Affinity of LGD-6972 for the Human Glucagon Receptor (hGCGR). The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand.

| Compound | Target | Parameter | Value (nM) | Selectivity Fold (vs. hGCGR) | Reference |

| LGD-6972 | hGCGR | IC50 | 0.5 | - | [1] |

| hGLP-1R | IC50 | >10,000 | >20,000 | [1] | |

| hGIPR | IC50 | 3,000 | 6,000 | [1] |

Table 2: Selectivity Profile of LGD-6972 against related human receptors. The selectivity fold is calculated by dividing the IC50 for the off-target receptor by the IC50 for the primary target (hGCGR).

Mechanism of Action: Glucagon Receptor Antagonism

LGD-6972 functions as a competitive antagonist at the glucagon receptor. Glucagon binding to the GCGR, a Gs-coupled GPCR, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This second messenger, cAMP, subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates downstream enzymes responsible for increasing hepatic glucose production through glycogenolysis and gluconeogenesis. By blocking the initial binding of glucagon, LGD-6972 prevents this signaling cascade, thereby reducing glucose output from the liver.

Signaling Pathway Diagram

References

The Structure-Activity Relationship of LGD-6972: A Novel Glucagon Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LGD-6972 is a novel, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR), a key target in the management of type 2 diabetes mellitus (T2DM). By blocking the action of glucagon, LGD-6972 reduces excessive hepatic glucose production, a major contributor to hyperglycemia in diabetic patients. A defining structural feature of LGD-6972 is its terminal sulphonic acid tail (SAT), which distinguishes it from other glucagon receptor antagonists that typically possess a carboxylic acid tail (CAT). This structural difference imparts a unique pharmacological profile on LGD-6972, leading to the concept of "biased signaling" at the glucagon receptor. This technical guide will delve into the structure-activity relationship (SAR) of LGD-6972, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure and Chemical Properties

The chemical structure of LGD-6972 is (R)-2-(4-(2-(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)-3-oxo-3-((2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl)amino)propyl)benzamido)ethane-1-sulfonic acid.

Chemical Formula: C₄₃H₄₆N₂O₅S

Molecular Weight: 702.90 g/mol

The molecule features a complex aromatic core with a chiral center, and critically, the ethanesulfonic acid moiety. This sulphonic acid group is a key determinant of its biological activity.

Structure-Activity Relationship: The Significance of the Sulphonic Acid Tail

The primary driver of the unique pharmacological profile of LGD-6972 lies in its sulphonic acid tail (SAT). This distinguishes it from other well-characterized glucagon receptor antagonists, such as MK-0893, which possess a carboxylic acid tail (CAT). This seemingly minor chemical modification leads to a significant difference in the downstream signaling pathways modulated by these antagonists, a phenomenon known as biased agonism or, in this case, biased antagonism.

Computational modeling and experimental data have revealed that the bulkier and more acidic sulphonic acid group of LGD-6972 creates a larger pocket between helix 6 and 7 of the glucagon receptor's transmembrane domain and alters the orientation of helix 8.[1] This altered binding mode is believed to be the structural basis for the observed biased signaling.

Quantitative Structure-Activity Relationship Data

While comprehensive SAR data for a wide range of LGD-6972 analogs is not publicly available, a pivotal study comparing the activity of SAT-containing antagonists (like LGD-6972) with CAT-containing antagonists (like MK-0893) provides crucial insights.

| Compound Class | Key Structural Feature | Glucagon-Stimulated cAMP Accumulation | Glucagon-Stimulated β-Arrestin Recruitment | Glucagon-Stimulated Receptor Internalization |

| SAT Antagonists (e.g., LGD-6972) | Sulphonic Acid Tail | Full Antagonism (>95%) | Reduced Antagonism (58-87%) | Reduced Antagonism (6-52%) |

| CAT Antagonists (e.g., MK-0893) | Carboxylic Acid Tail | Full Antagonism (>95%) | Full Antagonism (≥96%) | Full Antagonism (≥94%) |

Data adapted from a study on allosteric glucagon receptor antagonists.[1]

This data clearly demonstrates that while both classes of compounds are highly effective at blocking the primary G-protein mediated signaling pathway (cAMP accumulation), the SAT-containing antagonists are significantly less effective at blocking the β-arrestin-mediated pathways responsible for receptor internalization. This biased antagonism may contribute to the favorable safety and tolerability profile observed for LGD-6972 in clinical trials.[1]

Signaling Pathways and Experimental Workflows

Glucagon Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the glucagon receptor and the points of intervention by antagonists like LGD-6972.

Experimental Workflow for Assessing Antagonist Activity

The following diagram outlines a typical workflow for characterizing the activity of a glucagon receptor antagonist.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of glucagon receptor antagonists. Below are representative methodologies for the key assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the glucagon receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human glucagon receptor.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Radioligand: [¹²⁵I]-Glucagon.

-

Procedure:

-

In a 96-well plate, incubate cell membranes with increasing concentrations of the test compound and a fixed concentration of [¹²⁵I]-Glucagon.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled glucagon.

-

Incubate at room temperature for 60-90 minutes.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Measure radioactivity on the filters using a gamma counter.

-

-

Data Analysis: The IC₅₀ value is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

Glucagon-Stimulated cAMP Accumulation Assay (HTRF)

Objective: To measure the functional antagonism of the Gs-protein signaling pathway.

Methodology:

-

Cell Line: HEK293 cells stably expressing the human glucagon receptor.

-

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to quantify cAMP levels.

-

Procedure:

-

Plate cells in a 384-well plate and incubate overnight.

-

Pre-incubate cells with increasing concentrations of the antagonist (e.g., LGD-6972) for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of glucagon (typically EC₈₀) for 30 minutes.

-

Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader.

-

-

Data Analysis: The IC₅₀ value is determined from the concentration-response curve.

β-Arrestin Recruitment Assay (PathHunter®)

Objective: To quantify the antagonism of the β-arrestin signaling pathway.

Methodology:

-

Cell Line: U2OS or CHO-K1 cells engineered to co-express the human glucagon receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Assay Principle: Enzyme fragment complementation (EFC) assay. Recruitment of β-arrestin-EA to the activated receptor-ProLink brings the enzyme fragments together, forming a functional β-galactosidase that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Procedure:

-

Plate the PathHunter® cells in a 384-well plate and incubate overnight.

-

Pre-incubate cells with increasing concentrations of the antagonist for 30-60 minutes.

-

Stimulate the cells with a fixed concentration of glucagon (EC₈₀) for 90 minutes.

-

Add the detection reagents.

-

Incubate for 60 minutes at room temperature.

-

Read the chemiluminescent signal.

-

-

Data Analysis: The IC₅₀ value is determined from the concentration-response curve.

Conclusion

The structure-activity relationship of LGD-6972 is fundamentally linked to its unique sulphonic acid tail. This structural motif confers a biased antagonism at the glucagon receptor, resulting in full blockade of the G-protein-mediated cAMP pathway but only partial inhibition of β-arrestin recruitment and subsequent receptor internalization. This biased signaling profile may underlie the promising efficacy and safety data observed for LGD-6972 in clinical studies for the treatment of type 2 diabetes. Further exploration of analogs with modified tail structures and core scaffolds will be crucial in refining the SAR and designing next-generation glucagon receptor antagonists with optimized therapeutic indices. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and development of this important class of antidiabetic agents.

References

Preclinical Profile of LGD-6972: A Glucagon Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LGD-6972, also known as RVT-1502, is a potent and selective small molecule antagonist of the glucagon receptor (GCGR). Preclinical studies have demonstrated its efficacy in animal models of both type 1 and type 2 diabetes, highlighting its potential as a therapeutic agent for glycemic control. This document provides a comprehensive overview of the preclinical data available for LGD-6972, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies employed in its evaluation.

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with diabetes, dysregulated glucagon secretion contributes to hyperglycemia. LGD-6972 is a novel, orally bioavailable small molecule designed to antagonize the glucagon receptor, thereby reducing hepatic glucose output and lowering blood glucose levels.[1] This technical guide summarizes the key preclinical findings that have supported the clinical development of LGD-6972.

In Vitro Pharmacology

LGD-6972 demonstrates high potency and selectivity for the human glucagon receptor. In vitro studies have confirmed its ability to competitively inhibit glucagon binding and suppress downstream signaling pathways.

Data Presentation

Table 1: In Vitro Potency of LGD-6972

| Parameter | Value | Cell Line/System |

| IC₅₀ | ~1 nM | Recombinant human glucagon receptor (hGCGR) |

| Mechanism of Action | Competitive Antagonist | hGCGR |

| Functional Inhibition | Suppression of cAMP and glucose production | Human Hepatocytes |

Experimental Protocols

A competitive binding assay was likely performed using membranes from cells overexpressing the human glucagon receptor (hGCGR). The assay would involve incubating the membranes with a radiolabeled glucagon analog (e.g., ¹²⁵I-glucagon) in the presence of increasing concentrations of LGD-6972. The concentration of LGD-6972 that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

To assess functional antagonism, primary human hepatocytes or cells expressing hGCGR were likely treated with glucagon to stimulate cyclic adenosine monophosphate (cAMP) production. The ability of LGD-6972 to inhibit this glucagon-induced cAMP accumulation would be measured using a competitive immunoassay or a reporter gene assay. The concentration of LGD-6972 that results in a 50% reduction in the glucagon-stimulated cAMP response is determined.

In Vivo Pharmacology & Efficacy

LGD-6972 has demonstrated significant glucose-lowering effects in various preclinical animal models of diabetes.

Data Presentation

Table 2: Efficacy of LGD-6972 in a Type 2 Diabetes Mouse Model (db/db mice)

| Dose (mg/kg, p.o.) | Acute Glucose Reduction | Chronic Glucose Reduction (28 days) |

| 3 | Significant reduction | Sustained reduction |

| 30 | Dose-dependent, more pronounced reduction | Sustained, significant reduction |

Note: Specific percentage reductions were not detailed in the available resources, but graphical data indicates a dose-dependent effect.

Table 3: Efficacy of LGD-6972 in a Type 1 Diabetes Mouse Model (Streptozotocin-induced)

| Parameter | Effect |

| Fasting and Non-fasting Glucose | Significantly lowered |

| HbA1c | Reduced |

| Ketone Bodies | Reduced |

| Free Fatty Acids | Reduced |

Note: While studies report significant reductions in these parameters, specific quantitative data from preclinical studies in the STZ-induced model were not available in the public domain at the time of this review.

Experimental Protocols

-

Animal Model: Male or female db/db mice, which have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin resistance, and hyperglycemia.

-

Drug Administration: LGD-6972 was administered orally (p.o.) via gavage. The vehicle used was likely a standard formulation for poorly soluble compounds, such as a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of solvents like polyethylene glycol (PEG) and water.

-

Acute Efficacy Study: Blood glucose levels were monitored at various time points following a single oral dose of LGD-6972 to assess the acute glucose-lowering effect.

-

Chronic Efficacy Study: Mice were dosed daily with LGD-6972 for 28 days. Blood glucose levels were monitored periodically throughout the study to evaluate the sustained efficacy.

-

Animal Model: Mice (e.g., C57BL/6) were treated with streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells, to induce a state of insulin deficiency and hyperglycemia, mimicking type 1 diabetes.

-

Drug Administration: Once hyperglycemia was established, mice were treated orally with LGD-6972.

-

Efficacy Assessment: Over a period of 28 days, various metabolic parameters were assessed, including:

-

Blood Glucose: Measured from tail vein blood using a glucometer.

-

HbA1c: Measured from whole blood to assess long-term glycemic control.

-

Ketone Bodies (e.g., β-hydroxybutyrate): Measured in plasma or serum using enzymatic assays or LC-MS/MS.

-

Free Fatty Acids (FFAs): Measured in plasma or serum using colorimetric or fluorometric assay kits or LC-MS/MS.

-

-

Animal Models: Rats and monkeys were used to assess the ability of LGD-6972 to block the hyperglycemic effect of exogenous glucagon.

-

Procedure: Animals were pre-treated with LGD-6972 or vehicle, followed by an injection of glucagon. Blood glucose levels were monitored over time to determine the extent to which LGD-6972 could inhibit the rise in glucose.

Pharmacokinetics

LGD-6972 exhibits favorable pharmacokinetic properties in multiple preclinical species, supporting its development as an oral, once-daily therapy.

Data Presentation

Table 4: Pharmacokinetic Parameters of LGD-6972 in Various Species (3 mg/kg, p.o.)

| Species | Cₘₐₓ (µg/mL) | Tₘₐₓ (hr) | AUCₗₐₛₜ (µg·hr/mL) | t₁/₂ (hr) | F (%) |

| Mouse | 1.71 | 6.0 | 16.3 | 5.9 | 47 |

| Rat | 1.33 | 2.0 | 7.6 | 10.9 | 36 |

| Dog | 10.9 | 9.0 | 225.0 | >24 | 57 |

| Monkey | 1.10 | 4.5 | 9.3 | 14.9 | 20 |

Experimental Protocols

-

Animals: Pharmacokinetic parameters were determined in mice, rats, dogs, and monkeys.

-

Dosing: A single oral dose of LGD-6972 (3 mg/kg) was administered. For bioavailability (F%) determination, an intravenous dose was also administered to a separate group of animals.

-

Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of LGD-6972 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters such as Cₘₐₓ (maximum plasma concentration), Tₘₐₓ (time to reach Cₘₐₓ), AUC (area under the plasma concentration-time curve), t₁/₂ (half-life), and F (bioavailability) were calculated using standard non-compartmental methods.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

Caption: Glucagon signaling pathway and the inhibitory action of LGD-6972.

Experimental Workflow Diagram: In Vivo Efficacy in a T2DM Model

Caption: Workflow for assessing the in vivo efficacy of LGD-6972 in a db/db mouse model.

Conclusion

The preclinical data for LGD-6972 strongly support its mechanism of action as a potent and selective glucagon receptor antagonist. It has demonstrated robust glucose-lowering efficacy in animal models of both type 1 and type 2 diabetes. Furthermore, its pharmacokinetic profile is amenable to once-daily oral dosing. These promising preclinical findings have provided a solid foundation for the clinical investigation of LGD-6972 as a potential novel treatment for diabetes. Further research is warranted to fully elucidate its long-term safety and efficacy profile.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LGD-6972, also known as RVT-1502, is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR). Developed for the treatment of type 2 diabetes mellitus (T2DM), it represents a significant area of research in the management of hyperglycemia. This document provides a comprehensive technical overview of LGD-6972, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and clinical trial data. Furthermore, it explores related chemical compounds and the broader context of glucagon receptor antagonism in drug development.

Core Compound Profile: LGD-6972 (RVT-1502)

LGD-6972 is a novel therapeutic agent designed to mitigate the effects of excess glucagon, a key contributor to hyperglycemia in diabetic patients.[1] Its primary mechanism of action is the competitive antagonism of the glucagon receptor, a class B G-protein coupled receptor (GPCR).[2][3]

Chemical Properties

| Property | Value |

| IUPAC Name | (R)-2-(4-(2-(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)-3-oxo-3-((2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl)amino)propyl)benzamido)ethane-1-sulfonic acid |

| Chemical Formula | C43H46N2O5S |

| Molecular Weight | 702.91 g/mol |

| CAS Number | 1207989-09-0 |

Source: MedKoo Biosciences

In Vitro Pharmacology

LGD-6972 demonstrates high potency and selectivity for the human glucagon receptor (hGCGR).[2][4] In vitro studies have confirmed its ability to competitively bind to the receptor and inhibit downstream signaling pathways.[2][5]

| Parameter | Value | Assay Details |

| hGCGR Binding Affinity (IC50) | ~1 nM | Radioligand displacement assay with recombinant hGCGR.[4] |

| cAMP Production Inhibition (EC50) | 0.5 nM | Functional assay in human hepatocytes stimulated with 0.1 nM glucagon.[4] |

| Selectivity vs. hGLP-1R | >10,000 nM | cAMP functional assay.[4] |

| Selectivity vs. hGIPR | >10,000 nM | cAMP functional assay.[4] |

Source: Ligand Pharmaceuticals Presentation[4]

A key structural feature of LGD-6972 is its sulfonic acid tail (SAT), which distinguishes it from many other glucagon receptor antagonists that possess a carboxylic acid tail (CAT).[6] This structural difference is believed to contribute to a biased receptor signaling profile, with LGD-6972 showing full antagonism of cAMP accumulation but reduced antagonism of β-arrestin recruitment and receptor internalization compared to CAT-containing compounds.[6]

Signaling Pathway and Mechanism of Action

Glucagon binding to its receptor on hepatocytes activates Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which initiates a signaling cascade that promotes glycogenolysis and gluconeogenesis, ultimately resulting in hepatic glucose output.

LGD-6972 acts as a competitive antagonist at the glucagon receptor, blocking the binding of endogenous glucagon and thereby inhibiting this signaling cascade at its origin. This leads to a reduction in hepatic glucose production.

Preclinical and Clinical Development

The development of LGD-6972 followed a standard trajectory for an oral hypoglycemic agent, from preclinical evaluation in animal models to multi-phase clinical trials in human subjects.

Preclinical Studies

Preclinical studies demonstrated that LGD-6972 is a highly potent and selective antagonist of the glucagon receptor.[8][9] It effectively inhibited glucagon-induced hyperglycemia in both rat and monkey models.[8][9] Furthermore, LGD-6972 significantly lowered both fasting and non-fasting glucose levels in mouse models of type 1 and type 2 diabetes.[8][10]

Clinical Trials

LGD-6972 has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with T2DM.

Phase I studies revealed that LGD-6972 has linear plasma pharmacokinetics consistent with once-daily dosing.[3][11] The pharmacokinetic parameters were comparable between healthy subjects and individuals with T2DM.[3]

| Study Type | Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (t1/2) (hr) |

| Single Ascending Dose | 2-480 mg | Dose-proportional | ~6-8 | 39.2 - 58.5 |

| Multiple Ascending Dose (14 days) | 5 mg | 220 | - | - |

| Multiple Ascending Dose (14 days) | 10 mg | 467 | - | - |

| Multiple Ascending Dose (14 days) | 15 mg | 708 | 6.7 | 51 |

Source: Vajda et al., Diabetes, Obesity and Metabolism, 2017[3][11]

Phase II clinical trials demonstrated a statistically significant, dose-dependent reduction in hemoglobin A1c (HbA1c) and fasting plasma glucose (FPG) in patients with T2DM who were inadequately controlled on metformin monotherapy.[2][12]

Phase II Efficacy Data (12 weeks)

| Treatment Group | Change in HbA1c from Baseline | Placebo-Adjusted Change in HbA1c | Change in FPG from Baseline (mmol/L) |

| Placebo | -0.15% | - | - |

| LGD-6972 (5 mg) | -0.90% | -0.74% | -2.1 |

| LGD-6972 (10 mg) | -0.92% | -0.76% | -2.2 |

| LGD-6972 (15 mg) | -1.20% | -1.05% | -2.6 |

Source: Pettus et al., Diabetes Care, 2020[2][12]

Across the clinical trials, LGD-6972 was generally safe and well-tolerated.[2][13] There were no drug-related serious adverse events, and no dose-dependent changes in lipids, body weight, or blood pressure were observed after 12 weeks of treatment.[2][8] Mild, reversible increases in aminotransferase levels (ALT and AST) were noted, but these were not dose-related or associated with increases in bilirubin.[13] The incidence of hypoglycemia was low.[2]

Related Chemical Compounds

The field of glucagon receptor antagonists has seen the development of numerous small molecules, many of which share structural similarities. LGD-6972 belongs to a class of compounds that often feature a biphenyl moiety.[14][15] Other notable glucagon receptor antagonists that have been investigated include:

-

MK-0893 (Merck): A well-characterized antagonist with a carboxylic acid tail (CAT).[6][16]

-

LY2409021 (Eli Lilly): Another extensively studied glucagon receptor antagonist.[1][17]

-

PF-06291874 (Pfizer): A compound that has also been evaluated in clinical trials.[1][17]

-

BAY 27-9955 (Bayer): An earlier generation glucagon receptor antagonist.[1]

The primary structural distinction between LGD-6972 and many of these other compounds is its sulfonic acid tail (SAT) versus their carboxylic acid tail (CAT).[6] This difference appears to confer a biased signaling profile, potentially contributing to the observed differences in safety and efficacy among these agents.[6]

Experimental Protocols (General Methodologies)

While specific, detailed protocols for the assays performed on LGD-6972 are proprietary, the following sections outline the general methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

-

Membrane Preparation: Membranes from cells expressing the glucagon receptor are prepared by homogenization and centrifugation.[18]

-

Assay Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [125I]-glucagon) and varying concentrations of the unlabeled test compound (e.g., LGD-6972).[18]

-

Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter.[18]

-

Data Analysis: The data is used to calculate the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.[19]

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following receptor activation.

-

Cell Culture: A suitable cell line expressing the glucagon receptor (e.g., CHO-K1 or primary hepatocytes) is cultured in microplates.[7]

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., LGD-6972).

-

Agonist Stimulation: The cells are then stimulated with a known concentration of glucagon to induce cAMP production.

-

cAMP Measurement: The intracellular cAMP levels are quantified using a detection kit, often based on competitive immunoassay or a reporter gene system (e.g., GloSensor™).[20][21]

-

Data Analysis: The results are used to determine the EC50 or IC50 of the antagonist for the inhibition of glucagon-stimulated cAMP production.

Hepatic Glucose Production Assay

This assay assesses the effect of a compound on glucose output from liver cells.

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from animal models (e.g., mice) and cultured.

-

Incubation with Substrates: The cells are incubated in a glucose-free medium containing gluconeogenic substrates such as lactate and pyruvate.

-

Treatment: The hepatocytes are treated with glucagon in the presence or absence of the test compound (e.g., LGD-6972).

-

Glucose Measurement: After a defined incubation period, the glucose concentration in the culture medium is measured using a colorimetric glucose assay kit.

-

Data Normalization: The glucose production is typically normalized to the total protein content of the cells.

Conclusion

LGD-6972 (RVT-1502) is a potent and selective glucagon receptor antagonist with a favorable pharmacokinetic and safety profile observed in clinical trials up to Phase II. Its unique sulfonic acid tail may confer a biased signaling mechanism that differentiates it from other compounds in its class. The robust reductions in HbA1c and fasting plasma glucose demonstrate the potential of glucagon receptor antagonism as a therapeutic strategy for type 2 diabetes. Further long-term clinical studies are warranted to fully establish its efficacy and safety profile for the management of T2DM.

References

- 1. dovepress.com [dovepress.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.stockpr.com [content.stockpr.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of LGD-6972 in Patients with Type 2 Diabetes [investor.ligand.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Results From Phase 1 Trials With Ligand’s LGD-6972 In Type 2 Diabetes Mellitus Published In Diabetes, Obesity And Metabolism - BioSpace [biospace.com]

- 11. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD-6972 in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and Safety of the Glucagon Receptor Antagonist RVT-1502 in Type 2 Diabetes Uncontrolled on Metformin Monotherapy: A 12-Week Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DK2714647T3 - Biphenyl derivatives useful as Glucagon receptor antagonists - Google Patents [patents.google.com]

- 16. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2018027084A2 - Combination of glucagon receptor antagonists and pi3k pathway inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GloSensor™ cAMP Assay Protocol [promega.com]

LGD-6972: A Technical Review of a Novel Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LGD-6972 is an orally bioavailable, small-molecule glucagon receptor antagonist that has been investigated for the treatment of type 2 diabetes mellitus (T2DM). Glucagon, a peptide hormone, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with T2DM, inappropriately elevated glucagon levels contribute to hyperglycemia. By competitively inhibiting the glucagon receptor (GCGR), LGD-6972 aims to reduce hepatic glucose output and thereby improve glycemic control. This technical guide provides a comprehensive review of the available literature and patents for LGD-6972, presenting key preclinical and clinical data, experimental methodologies, and an overview of its mechanism of action.

Core Data Summary

In Vitro Pharmacology

LGD-6972 demonstrates high-affinity binding to the human glucagon receptor and potent functional antagonism. In vitro studies have shown that LGD-6972 competitively binds to the GCGR, effectively suppressing glucagon-stimulated cyclic adenosine monophosphate (cAMP) production and subsequent glucose production in human hepatocytes.[1]

| Parameter | Value | Species | Assay System | Reference |

| IC50 (GCGR Binding) | ~1 nM | Human | Recombinant hGCGR | [2] |